molecular formula C15H12BrClN2O2S B3676989 N-[(4-bromophenyl)carbamothioyl]-5-chloro-2-methoxybenzamide

N-[(4-bromophenyl)carbamothioyl]-5-chloro-2-methoxybenzamide

Cat. No.: B3676989
M. Wt: 399.7 g/mol
InChI Key: KKTJDTYFRLSNTD-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)carbamothioyl]-5-chloro-2-methoxybenzamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and methoxy functional groups

Properties

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O2S/c1-21-13-7-4-10(17)8-12(13)14(20)19-15(22)18-11-5-2-9(16)3-6-11/h2-8H,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTJDTYFRLSNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)carbamothioyl]-5-chloro-2-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline, 5-chloro-2-methoxybenzoic acid, and thiophosgene.

    Formation of Intermediate: 4-bromoaniline reacts with thiophosgene to form 4-bromophenyl isothiocyanate.

    Final Product Formation: The intermediate 4-bromophenyl isothiocyanate is then reacted with 5-chloro-2-methoxybenzoic acid in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)carbamothioyl]-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

    Reduction: Reduced forms with altered functional groups.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

N-[(4-bromophenyl)carbamothioyl]-5-chloro-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Material Science: Used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)carbamothioyl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)carbamothioyl]benzamide
  • N-[(4-bromophenyl)carbamothioyl]-4-chlorobenzamide
  • N-[(4-bromophenyl)carbamothioyl]-2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide

Uniqueness

N-[(4-bromophenyl)carbamothioyl]-5-chloro-2-methoxybenzamide is unique due to the presence of both chlorine and methoxy groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness may confer distinct pharmacological and material properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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